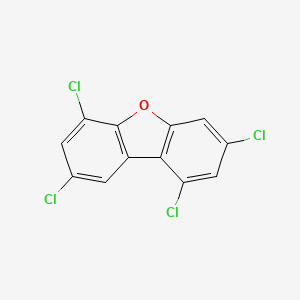

1,3,6,8-Tetrachlorodibenzofuran

Descripción general

Descripción

1,3,6,8-Tetrachlorodibenzofuran is a member of the polychlorinated dibenzofurans family, which are organic compounds containing two or more chlorine atoms attached to a dibenzofuran moiety. These compounds are known for their persistence in the environment and potential harmful effects on human health and ecosystems .

Métodos De Preparación

1,3,6,8-Tetrachlorodibenzofuran is not purposefully manufactured but is formed as a by-product of industrial processes involving chlorinated compounds. These processes include the production of chlorinated pesticides, where intermolecular condensation of ortho-chlorophenols occurs, and thermal waste treatment processes, where combustion and pyrolysis of organochlorine or non-chlorinated organic compounds in the presence of chlorides take place .

Análisis De Reacciones Químicas

Aplicaciones Científicas De Investigación

Analytical Applications

1,3,6,8-Tetrachlorodibenzofuran is primarily studied as a part of the broader group of polychlorinated dibenzofurans and dioxins. These compounds are significant due to their toxicological profiles and environmental persistence. Analytical techniques are crucial for detecting and quantifying these compounds in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used analytical method for the detection of this compound in environmental samples. The U.S. Environmental Protection Agency (EPA) has developed Method 1613B specifically for the determination of toxic dioxins and dibenzofurans in various matrices such as water, soil, and biological tissues. This method utilizes isotope dilution techniques to achieve high sensitivity and specificity for these compounds .

Table 1: Performance Criteria for Method 1613B

| Criteria | Requirement |

|---|---|

| Mass Resolution | ≥10,000 |

| Isomer Specificity | Required |

| Ion Abundance Ratio | Defined |

| Signal-to-Noise Ratio (S/N) | >10 |

Biological Effects

The biological effects of this compound have been investigated in various studies focusing on its impact on enzyme activity related to detoxification processes.

Aryl Hydrocarbon Hydroxylase Activity

Research has demonstrated that this compound can influence the activity of aryl hydrocarbon hydroxylase (AHH), an enzyme involved in the metabolism of xenobiotics. In cultured human lymphoblastoid cells, exposure to this compound at a concentration of 90 ppb resulted in a twofold increase in AHH activity compared to untreated controls . Conversely, when co-administered with more toxic congeners such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), the overall enzyme activity was significantly reduced .

Table 2: Effects on Aryl Hydrocarbon Hydroxylase Activity

| Compound | Concentration (ppb) | AHH Activity Change (%) |

|---|---|---|

| This compound | 90 | +100 |

| 2,4,6,8-Tetrachlorodibenzofuran | 90 | -40 |

| 2,3,7,8-TCDD | 7.5 | Reference |

Environmental Monitoring

The persistence of this compound in the environment necessitates its monitoring in contaminated sites. Its detection is crucial for assessing ecological risks associated with industrial pollution.

Case Studies

Several case studies have highlighted the importance of monitoring chlorinated compounds like this compound in ecosystems impacted by industrial activities:

-

Case Study: Industrial Contamination

In a study examining soil and sediment samples near industrial sites known for chlorinated compound emissions, significant levels of this compound were detected. The study emphasized the need for regular monitoring to mitigate potential health risks to local populations and wildlife . -

Case Study: Water Quality Assessment

Another investigation focused on water quality in urban runoff areas where chlorinated compounds were suspected pollutants. The presence of this compound was confirmed through advanced analytical methods like GC-MS/MS .

Mecanismo De Acción

The mechanism of action of 1,3,6,8-Tetrachlorodibenzofuran involves its interaction with molecular targets such as the aryl hydrocarbon receptor. This receptor is a ligand-activated transcriptional activator that binds to the XRE promoter region of genes it activates . The compound’s reactivity with hydrogen peroxide and its anion also plays a significant role in its transformation and potential effects .

Comparación Con Compuestos Similares

1,3,6,8-Tetrachlorodibenzofuran is part of the polychlorinated dibenzofurans family, which includes 135 individual compounds with varying chlorine atom positions. Some similar compounds include:

2,3,7,8-Tetrachlorodibenzofuran: Known for its high toxicity and environmental persistence.

1,2-Dichlorodibenzofuran: Another member of the polychlorinated dibenzofurans family with different chlorine atom positions.

This compound is unique due to its specific chlorine atom positions, which influence its chemical reactivity and environmental behavior.

Actividad Biológica

1,3,6,8-Tetrachlorodibenzofuran (TCDF) is a chlorinated dibenzofuran compound that has garnered attention due to its potential biological activity and toxicity. This article explores the biological effects of TCDF, focusing on its mechanisms of action, toxicological implications, and relevant case studies.

This compound is part of a larger family of dibenzofurans, which are characterized by their structure consisting of two fused benzene rings and a furan ring. The presence of chlorine atoms at specific positions alters its chemical behavior and biological reactivity.

TCDF exerts its biological effects primarily through the activation of the aryl hydrocarbon receptor (AhR) . This receptor is a transcription factor that regulates gene expression in response to various environmental contaminants. Upon binding with TCDF, AhR translocates to the nucleus and influences the expression of genes involved in xenobiotic metabolism and other cellular processes.

Key Biological Activities

- Enzyme Induction : TCDF has been shown to induce enzymes such as cytochrome P450s, which are crucial for the metabolism of various compounds including carcinogens like benzo(a)pyrene. This induction can lead to both detoxification and potential bioactivation of harmful substances .

- Toxicity in Aquatic Organisms : Studies involving Japanese medaka embryos have demonstrated that exposure to TCDF can induce benzo(a)pyrene hydroxylase activity, indicating a toxic response at environmentally relevant concentrations .

Toxicological Implications

The toxicological profile of TCDF is concerning due to its potential carcinogenic effects. While TCDF is not considered directly mutagenic, it can promote carcinogenesis initiated by other agents through mechanisms such as oxidative stress and endocrine disruption .

Case Studies

- Japanese Medaka Embryos : Research has indicated that exposure to TCDF results in significant developmental toxicity and induction of metabolic enzymes associated with carcinogenic pathways .

- Dose-Response Relationships : A study employing a novel dose-response assessment framework highlighted that TCDF exposure correlates with adverse biological responses in liver tissues of experimental models, suggesting a pathway for tumor promotion .

Comparative Biological Activity Table

Research Findings

Recent studies have focused on elucidating the molecular mechanisms underlying TCDF's biological activity. Notably:

- Gene Expression Changes : High doses of TCDF have been shown to alter the expression of hundreds of genes involved in metabolic processes and stress responses in animal models .

- Endocrine Disruption : The compound exhibits dual roles depending on hormonal context—anti-estrogenic when estrogen is present and estrogenic when absent .

Propiedades

IUPAC Name |

1,3,6,8-tetrachlorodibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl4O/c13-5-1-7-11-8(15)2-6(14)4-10(11)17-12(7)9(16)3-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDXKVABZWRZKOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C3=C(O2)C=C(C=C3Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50222275 | |

| Record name | 1,3,6,8-Tetrachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50222275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71998-72-6 | |

| Record name | 1,3,6,8-Tetrachlorodibenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71998-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,6,8-Tetrachlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071998726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,6,8-Tetrachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50222275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,6,8-Tetrachlorodibenzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,6,8-TETRACHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03EJM6SF21 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1,3,6,8-Tetrachlorodibenzofuran exhibit antiestrogenic effects in human breast cancer cells?

A: While the provided research papers don't directly investigate the antiestrogenic mechanism of this compound, they highlight its structural similarity to other dioxins and furans known to act as aryl hydrocarbon receptor (AhR) agonists. [, ]

Q2: How does the antiestrogenic potency of this compound compare to other similar compounds?

A: Krishnan et al. [] found that among the PCDFs tested, this compound exhibited weaker antiestrogenic potency compared to 2,3,7,8-tetrachlorodibenzo-p-dioxin and 2,3,7,8-tetrachlorodibenzofuran. This suggests that the specific chlorine substitution pattern significantly influences the antiestrogenic activity of these compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.